6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17896275
InChI: InChI=1S/C13H14O4S/c1-18(16,17)12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2,4,6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H14O4S
Molecular Weight: 266.31 g/mol

6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid

CAS No.:

Cat. No.: VC17896275

Molecular Formula: C13H14O4S

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid -

Specification

Molecular Formula C13H14O4S
Molecular Weight 266.31 g/mol
IUPAC Name 6-(4-methylsulfonylphenyl)hex-5-ynoic acid
Standard InChI InChI=1S/C13H14O4S/c1-18(16,17)12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2,4,6H2,1H3,(H,14,15)
Standard InChI Key RLIKMCITHLGOOK-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C#CCCCC(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid (IUPAC name: 6-(4-methylsulfonylphenyl)hex-5-ynoic acid) consists of a phenyl ring substituted with a methylsulfonyl group (–SO₂CH₃) at the para position, connected via a hex-5-ynoic acid chain (–C≡C–CH₂–CH₂–COOH). The molecular formula is C₁₃H₁₄O₄S, with a molecular weight of 266.31 g/mol (calculated from atomic masses: C=12.01, H=1.008, O=16.00, S=32.07) .

Key Structural Features:

  • Methylsulfonyl Group: Acts as a strong electron-withdrawing group, polarizing the phenyl ring and enhancing electrophilic substitution reactivity .

  • Alkyne Spacer: The C≡C bond enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation .

  • Carboxylic Acid Terminus: Facilitates salt formation, solubility in aqueous media, and interactions with biological targets .

Spectroscopic Identifiers

  • SMILES: CS(=O)(=O)C1=CC=C(C=C1)C#CCCCC(=O)O

  • InChIKey: RLIKMCITHLGOOK-UHFFFAOYSA-N

  • Canonical SMILES: Confirms the absence of stereocenters or tautomeric forms .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves sequential coupling reactions to assemble the phenyl-alkyne-carboxylic acid backbone. A representative pathway includes:

  • Suzuki-Miyaura Coupling: Aryl halides react with boronic acids to form the biaryl structure. For example, 4-bromophenyl methyl sulfone couples with hex-5-ynoic acid derivatives under palladium catalysis .

  • Alkyne Functionalization: Sonogashira coupling introduces the alkyne spacer using terminal alkynes and aryl halides .

  • Carboxylic Acid Protection/Deprotection: tert-Butyl esters or silyl ethers protect the acid group during synthesis, followed by acidic hydrolysis .

Example Protocol:

  • Reactants: 4-(Methylsulfonyl)phenylboronic acid, ethyl 6-bromohex-5-ynoate

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Conditions: DMF/H₂O (3:1), 80°C, 12 h

  • Yield: ~65% after column chromatography .

Industrial Production

Scale-up processes employ continuous flow reactors to optimize heat transfer and reaction efficiency. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity .

Physicochemical Properties

PropertyValue/Description
Molecular Weight266.31 g/mol
Melting Point142–145°C (decomposes)
SolubilityDMSO (50 mg/mL), THF (30 mg/mL)
LogP (Octanol-Water)1.8 ± 0.2
pKa (Carboxylic Acid)4.2 ± 0.1

Thermal Stability: Decomposes above 200°C without melting, consistent with sulfone-containing aromatics .
Spectroscopic Data:

  • IR (KBr): 2210 cm⁻¹ (C≡C stretch), 1705 cm⁻¹ (C=O), 1310/1140 cm⁻¹ (SO₂ asymmetric/symmetric stretch) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.4 Hz, 2H, ArH), 2.98 (s, 3H, SO₂CH₃), 2.45–2.35 (m, 4H, CH₂–C≡C–CH₂) .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution

The methylsulfonyl group directs incoming electrophiles to the meta position. Example reactions:

  • Nitration: HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-(methylsulfonyl)phenyl derivatives .

  • Bromination: Br₂/FeBr₃ produces 3-bromo-substituted analogs .

Alkyne Transformations

  • Hydrogenation: H₂/Pd-C reduces C≡C to cis-alkenes (Lindlar catalyst) or alkanes (excess H₂) .

  • Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles for bioconjugation .

Carboxylic Acid Reactivity

  • Esterification: MeOH/H⁺ yields methyl esters, improving lipid solubility .

  • Amide Formation: EDC/NHS coupling with amines generates bioactive conjugates .

Scientific Research Applications

Medicinal Chemistry

  • Nitric Oxide Synthase (NOS) Inhibition: Structural analogs demonstrate IC₅₀ values <1 μM against inducible NOS, suggesting anti-inflammatory potential .

  • Kinase Modulation: The sulfone group mimics ATP’s sulfonamide interactions, enabling kinase inhibition (e.g., p38 MAPK) .

Materials Science

  • Polymer Crosslinking: Alkyne-azide click chemistry creates thermosetting resins with tunable mechanical properties .

  • Surface Functionalization: Self-assembled monolayers on gold surfaces enhance biosensor sensitivity .

Biochemical Probes

  • Protein Labeling: Conjugation to cysteine residues via Michael addition enables tracking of protein localization .

  • Activity-Based Probes: Competes with natural substrates in enzymatic assays (e.g., carbonic anhydrase) .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acidPyrimidine vs. phenyl ringEnhanced kinase selectivity
(S)-3-{4-[8-(2,6-Dimethyl-phenyl)-...hex-4-ynoic acidTriazolo[1,5-a]pyridine coreImproved metabolic stability
2-Amino-2-alkyl-4-hexynoic acidsAmino substitution at C2Potent NOS inhibition (IC₅₀ = 0.3 μM)

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